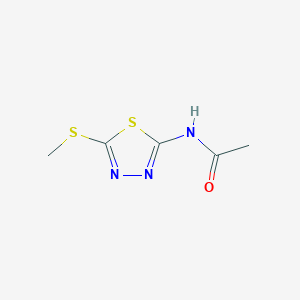

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide

Vue d'ensemble

Description

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound with the molecular formula C5H7N3OS2. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-amino-5-methylthio-1,3,4-thiadiazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The thiadiazole ring can be reduced under specific conditions.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can react with the acetamide group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiadiazole derivatives.

Substitution: Substituted acetamide derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide exhibits antiproliferative activity against cancer cells, particularly those with overactive Signal Transducer and Activator of Transcription 3 (STAT3) pathways, such as DU145 and MDA-MB-231 cells. The compound inhibits the IL-6/JAK/STAT3 signaling pathway, which is crucial for cancer cell proliferation. Its mechanism involves blocking STAT3 phosphorylation and subsequent gene transcription, leading to reduced cell growth and survival in certain cancer types.

Antimicrobial Activity

This compound has demonstrated notable antibacterial properties against plant pathogens. In vitro studies reveal that it effectively inhibits Xanthomonas axonopodis pv. citri (Xac) and Xanthomonas oryzae pv. oryzicola (Xoc), with median effective concentrations (EC50) of 22 μg/ml and 15 μg/ml respectively. These values suggest that it may be more potent than traditional agricultural fungicides like thiodiazole copper and bismerthiazol .

Agricultural Applications

Fungicidal Properties

While its primary focus has been on bacterial pathogens, this compound also shows some antifungal activity. However, it is less effective against fungal species compared to its antibacterial effects . The compound's potential as a lead for developing new agricultural fungicides warrants further investigation.

Chemical Synthesis Applications

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique thiadiazole structure allows for various chemical modifications that can lead to new derivatives with enhanced biological activities .

Industrial Applications

Quality Control and Method Development

The compound is utilized in analytical method development and quality control applications within pharmaceutical industries. Its stability and defined chemical properties make it suitable for inclusion in Abbreviated New Drug Applications (ANDA) .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms | EC50 (μg/ml) | Comparison with Controls |

|---|---|---|---|

| Antibacterial | Xanthomonas axonopodis pv. citri | 22 | More effective than thiodiazole copper |

| Xanthomonas oryzae pv. oryzicola | 15 | More effective than bismerthiazol | |

| Antifungal | Mucor bainieri | Not specified | Less effective than commercial fungicides |

| Trichoderma atroviride | Not specified | Less effective than commercial fungicides | |

| Anticancer | DU145 (Prostate Cancer) | Not specified | Targeting STAT3 pathway |

| MDA-MB-231 (Breast Cancer) | Not specified | Targeting STAT3 pathway |

Mécanisme D'action

The mechanism of action of N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can disrupt biochemical pathways by inhibiting enzyme activity or blocking receptor sites. This disruption can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapies .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide

- N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide

- Dabrafenib

- Dasatinib

- Patellamide A

- Ixabepilone

- Epothilone

Uniqueness

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its reactivity and potential for various applications compared to other thiadiazole derivatives.

Activité Biologique

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of thiadiazole derivatives, which are noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in medicine and agriculture.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 189.26 Da

- CAS Number : 38583-51-6

The compound features a thiadiazole ring, which contributes to its biological activity through interactions with various cellular targets.

This compound primarily targets the Interleukin-6 (IL-6)/Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is crucial in regulating immune responses and has been implicated in cancer progression:

- Inhibition of STAT3 : The compound inhibits STAT3 phosphorylation and translocation, leading to decreased transcription of downstream genes associated with cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines:

- Cell Lines Tested :

- DU145 (prostate cancer)

- MDA-MB-231 (breast cancer)

The compound has shown IC values in the low micromolar range, indicating potent cytotoxicity against these cancer cells .

Antimicrobial Properties

The compound also demonstrates notable antibacterial activity:

- In Vitro Efficacy : It has been tested against bacterial pathogens such as Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzicola, with median effective concentration (EC) values of 22 µg/ml and 15 µg/ml respectively. These values suggest that it outperforms traditional agricultural fungicides like thiodiazole copper .

| Pathogen | EC (µg/ml) | Comparison |

|---|---|---|

| Xac | 22 | Better than thiodiazole copper |

| Xoc | 15 | Better than bismerthiazol |

Antifungal Activity

While the compound shows promising antibacterial properties, its antifungal activity is less pronounced. It exhibited lower inhibitory effects on fungal species such as Mucor bainieri and Trichoderma atroviride compared to standard antifungals like carbendazim .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound's solubility and stability in biological systems affect its absorption rates.

- Distribution : Its molecular weight suggests it can penetrate cellular membranes effectively.

- Metabolism : The compound undergoes oxidation to form sulfoxides and sulfones, which may contribute to its biological effects.

Study on Anticancer Effects

A study conducted on various thiadiazole derivatives highlighted that those similar to this compound exhibited significant cytotoxicity against breast adenocarcinoma cells (MCF-7), with IC values around 0.28 µg/ml . The mechanism involved apoptosis induction through cell cycle arrest at the G2/M phase.

Agricultural Applications

In agricultural settings, the compound's efficacy against plant pathogens positions it as a potential candidate for developing new antimicrobial agents for crop protection. Its effectiveness against specific bacterial strains suggests it could be integrated into integrated pest management strategies .

Propriétés

IUPAC Name |

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS2/c1-3(9)6-4-7-8-5(10-2)11-4/h1-2H3,(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQNHXGAGXWLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326099 | |

| Record name | N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38583-51-6 | |

| Record name | NSC523936 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular structure of N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide and how does it influence its arrangement in solid form?

A1: N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, also referred to as N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide, has the molecular formula C5H7N3OS2 []. In its solid form, the molecule exists as inversion dimers linked by pairs of N—H⋯N hydrogen bonds, forming R 2 2(8) ring motifs []. These dimers are further organized into chains through intermolecular C—H⋯O hydrogen bonds between the methylsulfanyl groups and the oxygen atoms of the carbonyl groups []. This intricate network of hydrogen bonding contributes to the overall stability of the crystal structure.

Q2: Has N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide demonstrated any promising biological activities?

A2: Research suggests that N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, as part of a broader study on botanical active component derivatives, exhibits noteworthy antibacterial activity []. While it showed lower in vitro inhibitory effects on fungal species like Mucor bainieri, Mucor fragilis, and Trichoderma atroviride compared to carbendazim, its efficacy against specific bacterial plant pathogens is notable []. This compound displayed significant inhibitory activity against Xanthomonas axonopodis pv. citri (Xac) and Xanthomonas oryzae pv. oryzicolaby (Xoc) []. The median effective concentration (EC50) values, 22 and 15 μg/ml for Xac and Xoc respectively, were even more potent than the commonly used agricultural fungicides thiodiazole copper and bismerthiazol []. This finding highlights its potential for further investigation as a possible lead compound for developing novel antibacterial agents, particularly in the context of plant diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.